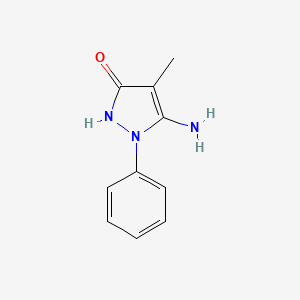

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a phenyl group attached to a pyrazolone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazolone ring. The general reaction conditions include:

Reagents: Phenylhydrazine, ethyl acetoacetate

Solvent: Ethanol or methanol

Catalyst: Acetic acid or sodium acetate

Temperature: Reflux conditions (approximately 80-100°C)

Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced reaction times. The use of automated systems and optimized reaction conditions ensures consistent product quality and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the pyrazolone ring can be reduced to form corresponding alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Nitro derivatives of the pyrazolone compound.

Reduction: Alcohol derivatives of the pyrazolone compound.

Substitution: Halogenated phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives exhibit a range of biological activities, including:

- Anti-inflammatory : Compounds derived from this pyrazolone have shown potential in reducing inflammation.

- Analgesic : Certain derivatives are being investigated for pain relief properties.

- Antipyretic : The compound's structural features allow it to exhibit fever-reducing effects.

For instance, studies have indicated that pyrazole derivatives can inhibit specific enzymes involved in inflammatory pathways, making them promising candidates for the development of anti-inflammatory drugs .

Organic Synthesis

Intermediate in Chemical Reactions

In organic synthesis, this compound is utilized as an intermediate for creating complex organic molecules. The compound can undergo various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the amino group to nitro derivatives using reagents like potassium permanganate. |

| Reduction | Reduces the carbonyl group to form alcohol derivatives with sodium borohydride. |

| Substitution | Engages in electrophilic aromatic substitution reactions with halogenating agents. |

These reactions highlight the compound's versatility as a synthetic intermediate that can lead to diverse chemical entities .

Material Science

Development of Novel Materials

The unique properties of this compound make it suitable for developing materials with specific electronic and optical characteristics. Research has focused on incorporating this compound into polymers and other materials to enhance their performance in electronic devices and sensors.

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound is also employed in biological studies to investigate its interaction with enzymes and receptors. Its structural similarity to biologically active molecules allows it to act as an inhibitor, providing insights into enzyme mechanisms and potential therapeutic targets. For example, certain derivatives have been shown to selectively inhibit enzymes involved in cancer progression or microbial resistance .

Case Study 1: Anticancer Activity

A study evaluated various pyrazole derivatives for their anticancer properties against different cell lines. Notably, one derivative demonstrated significant inhibition of HepG2 (liver cancer) and HeLa (cervical cancer) cells with minimal toxicity to normal cells, suggesting its potential as a lead compound for anticancer drug development .

Case Study 2: Antimicrobial Properties

Research has highlighted the antimicrobial activity of pyrazole derivatives against several bacterial and fungal strains. Compounds showed inhibition zones greater than 15 mm against pathogens such as E. coli and S. pneumoniae, indicating their potential use as antibacterial agents .

Mécanisme D'action

The mechanism of action of 5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methyl-1-phenyl-2-pyrazoline-5-one: Known for its antioxidant properties and used in the treatment of neurodegenerative diseases.

5-Amino-3-methyl-1-phenylpyrazole: Used in the synthesis of various heterocyclic compounds with potential biological activities.

Uniqueness

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group, a methyl group, and a phenyl group on the pyrazolone ring makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.

Activité Biologique

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one is a heterocyclic compound belonging to the pyrazolone family. Its unique structure, characterized by an amino group, a methyl group, and a phenyl group attached to a pyrazolone ring, imparts distinct biological activities that are of significant interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Structure and Composition

The molecular formula of this compound is C10H11N3O, with a molecular weight of 189.22 g/mol. The compound features a pyrazolone ring that is pivotal for its biological activity.

Synthesis

The synthesis typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The general reaction conditions include:

- Reagents : Phenylhydrazine, ethyl acetoacetate

- Solvent : Ethanol or methanol

- Catalyst : Acetic acid or sodium acetate

- Temperature : Reflux conditions (approximately 80-100°C)

- Time : 4-6 hours .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thus preventing substrate binding and catalytic activity. Additionally, it can modulate signal transduction pathways by interacting with receptors on cell surfaces .

Therapeutic Applications

Research indicates that this compound exhibits potential therapeutic effects in various areas:

- Anti-inflammatory Activity : Studies have demonstrated that derivatives of this compound can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis .

- Anticancer Properties : In vitro studies have shown that this compound significantly inhibits the proliferation of cancer cells such as HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported as 54.25% and 38.44%, respectively . Importantly, it showed minimal toxicity towards normal fibroblasts .

Comparative Studies

When compared to similar compounds within the pyrazolone family, this compound demonstrates unique properties due to its specific substitution pattern. For instance:

| Compound Name | Biological Activity | IC50 Value |

|---|---|---|

| This compound | Anticancer (HepG2) | - |

| 3-Methyl-1-phenylpyrazole | Antioxidant | - |

| 5-Amino-3-methyl-1-phenylpyrazole | Antimicrobial | - |

This table illustrates the diverse biological activities associated with related compounds and highlights the potential for further exploration of 5-Amino-4-methyl derivatives in therapeutic contexts .

Study on Anti-inflammatory Effects

A study published in MDPI explored the anti-inflammatory effects of various pyrazolone derivatives including 5-Amino-4-methyl compounds. The results indicated a significant reduction in pro-inflammatory cytokines in treated cell lines compared to controls .

Cancer Cell Proliferation Inhibition

Another relevant study assessed the antiproliferative effects of aminopyrazole-based compounds on cancer cell lines. The findings revealed that substituents at specific positions on the pyrazolone ring could enhance or diminish biological activity, underscoring the importance of structural modifications in drug design .

Propriétés

IUPAC Name |

3-amino-4-methyl-2-phenyl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-9(11)13(12-10(7)14)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUURCNSBVAESQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(NC1=O)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.